3-(methylthio)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the oxadiazole ring could be formed via a cyclization reaction involving a carboxylic acid and a hydrazine derivative . The methylthio group could be introduced via a nucleophilic substitution reaction with a methylthio reagent .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and pyrazole rings are aromatic, which could contribute to the stability of the molecule .Chemical Reactions Analysis
The compound could participate in a variety of chemical reactions due to its functional groups. For example, the amine group could undergo reactions typical of amines, such as acylation or alkylation. The oxadiazole ring could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amine group could make the compound basic, while the oxadiazole ring could contribute to its aromaticity .Scientific Research Applications
Parallel Liquid-Phase Synthesis
- This compound has been synthesized as part of combinatorial libraries in the study by Borisov et al. (2009). These libraries were created for potential applications in pharmacology and material science (Borisov et al., 2009).
Bioactivity and Fungicidal Activity
- Another study by De (2003) explored the bioactivity of similar compounds. It was found that these compounds have fungicidal activity, which can be valuable in agricultural applications (De, 2003).
- Chen et al. (2000) synthesized variants of this compound for evaluating their fungicidal activity against Rhizoctonia solani, a major rice disease in China (Chen, Li, & Han, 2000).
Chemical Modification and Structural Analysis
- Research by Ren et al. (2010) focused on the methylation of similar compounds and examined how this affects their chemical structure and properties (Ren, Wu, Hu, Zou, & Yang, 2010).
Synthesis and Application in Medicine
- A study by Berry et al. (1994) described the chemical modification of a similar compound to create novel adenosine analogs, with potential applications in medicine (Berry, Wotring, Drach, & Townsend, 1994).
Reaction Studies
- Koyioni et al. (2014) investigated the reactions of similar compounds, providing insight into their potential chemical behavior and applications (Koyioni, Manoli, Manos, & Koutentis, 2014).
Lithiation Studies
- Research by Micetich (1970) explored the lithiation of similar compounds, which is important for understanding their reactivity and potential use in organic synthesis (Micetich, 1970).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanyl-1H-pyrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-7-4-3-5-8(6-7)11-15-12(19-18-11)9-10(14)16-17-13(9)20-2/h3-6H,1-2H3,(H3,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLLZHDTFSMGJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(NN=C3SC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401140019 | |
Record name | 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401140019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188304-91-7 | |
Record name | 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188304-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401140019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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